![molecular formula C9H10O2 B1211565 2-Methoxyacetophenone CAS No. 4079-52-1](/img/structure/B1211565.png)
2-Methoxyacetophenone
Overview
Description
2-Methoxyacetophenone is an alpha-oxyketone and an aromatic ketone . It is functionally related to an acetophenone .
Molecular Structure Analysis
The molecular formula of 2-Methoxyacetophenone is C9H10O2 . It has an average mass of 150.174 Da and a monoisotopic mass of 150.068085 Da .Physical And Chemical Properties Analysis
2-Methoxyacetophenone has a density of 1.0±0.1 g/cm3, a boiling point of 237.9±0.0 °C at 760 mmHg, and a flash point of 101.7±0.0 °C . It has a molar refractivity of 42.7±0.3 cm3, and a molar volume of 143.8±3.0 cm3 .Scientific Research Applications
Pharmacology: Anti-Inflammatory and Analgesic Applications
2-Methoxyacetophenone: has been identified as a compound with significant pharmacological potential. It is found in natural acetophenone derivatives, which exhibit a range of biological activities including anti-inflammatory and analgesic effects . These properties make it a valuable candidate for the development of new therapeutic drugs that can manage pain and inflammation without the adverse side effects commonly associated with synthetic medications.
Organic Synthesis: Building Block for Heterocyclic Compounds
In organic chemistry, 2-Methoxyacetophenone serves as a versatile building block. It is frequently used in the synthesis of chalcones, which are precursors to many heterocyclic compounds that have potential anti-proliferative properties . This makes it an important synthon in the creation of new molecules with possible applications in medicinal chemistry.
Material Science: Intermediate for Advanced Materials
The compound’s chemical properties are leveraged in material science as an intermediate in the synthesis of complex organic molecules. These molecules can be used in the development of new materials with specific optical or electronic properties, contributing to advancements in fields like nanotechnology and electronics .
Biochemistry: Role in Secondary Metabolism
In biochemistry, 2-Methoxyacetophenone is part of the study of secondary metabolites. These compounds play a crucial role in plant defense mechanisms and have applications in agriculture for pest control and crop protection . Understanding its role in secondary metabolism can lead to the development of environmentally friendly pesticides.
Environmental Applications: Eco-Friendly Pesticide Alternative
Given its presence in plants that naturally repel pests, 2-Methoxyacetophenone is being explored as an eco-friendly alternative to synthetic pesticides. Its application in environmental science could help reduce the reliance on harmful chemicals in agriculture, promoting sustainable farming practices .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-Methoxyacetophenone may interact with its targets in a similar manner, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
It’s known that secondary metabolites, like 2-methoxyacetophenone, often play roles in various biochemical pathways, serving as a buffering zone into which excess carbon and nitrogen can be shunted to form an inactive part of primary metabolism .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting oxidized low-density lipoprotein-induced monocyte adhesion to vascular endothelial cells .
properties
IUPAC Name |
2-methoxy-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNDGUSDBCARGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193778 | |
Record name | alpha-Methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4079-52-1 | |
Record name | 2-Methoxy-1-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4079-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methoxyacetophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4V7A57H8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Methoxyacetophenone?
A1: 2-Methoxyacetophenone has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol.
Q2: What spectroscopic data is available for 2-Methoxyacetophenone?
A2: Several spectroscopic techniques have been employed to characterize 2-Methoxyacetophenone. These include:
Q3: What is known about the stability of 2-Methoxyacetophenone under various conditions?
A3: While specific stability studies under various conditions are not extensively detailed in the provided research, it is used as a photosensitizer in several studies. [, , , ] This implies a degree of stability under UV irradiation conditions, at least for the duration of the experiments.
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